1-methyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-Methyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine core substituted with an oxadiazole ring
Preparation Methods
The synthesis of 1-methyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be modified using different nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Methyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways related to cell growth, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar compounds include other pyrimidine and oxadiazole derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as a CDK2 inhibitor.
Thioglycoside derivatives: Explored for their cytotoxic activities
The uniqueness of 1-methyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H11N5O3 |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
1-methyl-5-[5-(methylaminomethyl)-1,2,4-oxadiazol-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O3/c1-10-3-6-11-7(13-17-6)5-4-14(2)9(16)12-8(5)15/h4,10H,3H2,1-2H3,(H,12,15,16) |
InChI Key |
CWHJQCTVOGRHGE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CN(C(=O)NC2=O)C |
Origin of Product |
United States |
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